AHR antagonist 5 hemimaleate

CAS No.:

Cat. No.: VC16015287

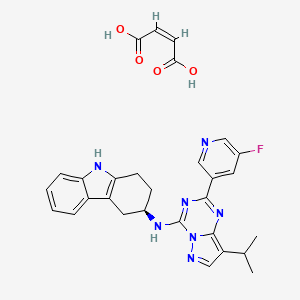

Molecular Formula: C29H28FN7O4

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H28FN7O4 |

|---|---|

| Molecular Weight | 557.6 g/mol |

| IUPAC Name | (Z)-but-2-enedioic acid;(3R)-N-[2-(5-fluoropyridin-3-yl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

| Standard InChI | InChI=1S/C25H24FN7.C4H4O4/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;5-3(6)1-2-4(7)8/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |

| Standard InChI Key | TVIZDKILPUOLEI-XLOMBBFOSA-N |

| Isomeric SMILES | CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=C\C(=O)O)\C(=O)O |

| Canonical SMILES | CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.C(=CC(=O)O)C(=O)O |

Introduction

Chemical and Pharmacological Profile

Molecular Specifications

AHR antagonist 5 hemimaleate has the chemical formula C₂₉H₂₈FN₇O₄ and a molecular weight of 499.55 g/mol . The presence of a fluorine atom likely enhances metabolic stability and binding affinity, while the maleate salt formulation improves aqueous solubility for oral administration. Table 1 summarizes its key physicochemical properties.

Table 1: Physicochemical Properties of AHR Antagonist 5 Hemimaleate

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₂₈FN₇O₄ |

| Molecular Weight | 499.55 g/mol |

| Salt Form | Hemimaleate |

| IC₅₀ (AHR Antagonism) | < 0.5 μM |

Mechanism of Action

As a competitive AHR antagonist, the compound binds to the receptor’s ligand-binding domain, preventing the recruitment of coactivators like ARNT (aryl hydrocarbon receptor nuclear translocator) . This inhibition blocks the transcription of AHR target genes, including CYP1A1, which are implicated in procarcinogenic and immunosuppressive pathways . Unlike allosteric antagonists such as nilotinib or carvones, which disrupt AhR-ARNT heterodimerization via non-competitive binding , AHR antagonist 5 hemimaleate likely competes directly with endogenous ligands like TCDD or FICZ for orthosteric site occupancy .

Preclinical Research Findings

Antitumor Activity

In murine tumor models, AHR antagonist 5 hemimaleate synergized with anti-PD-1 therapy to suppress tumor growth . This combination enhanced cytotoxic T-cell infiltration and reduced regulatory T-cell populations within the tumor microenvironment, suggesting dual modulation of AHR-dependent immunosuppression and checkpoint blockade . While specific dosing regimens remain undisclosed, the oral bioavailability of the compound implies feasibility for chronic administration in malignancy settings.

Inflammatory Modulation

AHR signaling exacerbates inflammation through NF-κB and COX-2 upregulation . Although direct evidence for AHR antagonist 5 hemimaleate in inflammatory diseases is lacking, structural analogs like barleriside A have demonstrated efficacy in mitigating renal inflammation by suppressing AHR-NF-κB crosstalk . This suggests potential applicability in conditions such as rheumatoid arthritis or inflammatory bowel disease, pending targeted studies.

Comparative Analysis with Other AHR Antagonists

Potency and Selectivity

AHR antagonist 5 hemimaleate (IC₅₀ < 0.5 μM) exhibits superior potency to dietary monoterpenoid antagonists like carvones (IC₅₀ ~10–14 μM) but is less potent than synthetic inhibitors such as GNF351 (IC₅₀ ~62 nM) . Its selectivity profile remains uncharacterized, though the fluorine substituent may reduce off-target interactions compared to kinase inhibitor-derived antagonists like nilotinib .

Future Directions and Challenges

Clinical Translation

Phase I trials should prioritize pharmacokinetic profiling, particularly the compound’s half-life and tissue distribution. Combination studies with anti-PD-1/PD-L1 agents must validate synergistic efficacy while monitoring autoimmune adverse events.

Mechanistic Elucidation

Cryo-EM or X-ray crystallography studies are needed to resolve the compound’s binding mode within the AHR PAS-B domain. Comparative analyses with allosteric antagonists could inform structure-based optimization for enhanced specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume